N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine is a chemical compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. It is characterized by its unique structure, which includes a quinoxaline moiety, a nitrogen-containing heterocycle known for its diverse biological activities. This compound is classified as an amine due to the presence of the methanamine functional group.
N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine falls under the category of organic compounds, specifically within the subcategories of heterocycles and amines. Its classification is significant in understanding its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine typically involves a straightforward reaction between 3-methylquinoxaline and N-methylmethanamine. This reaction is often conducted in a solvent such as tetrahydrofuran (THF) with a base like triethylamine to facilitate the process.
The molecular structure of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine consists of a quinoxaline ring with a methyl group at the 3-position and an N-methylmethanamine substituent at the 1-position. The presence of these functional groups contributes to its chemical properties and biological activity.
N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine can undergo several types of chemical reactions:
These reactions often require specific conditions, such as the presence of catalysts or particular solvents, to proceed efficiently. Understanding these reactions is crucial for developing new derivatives with enhanced properties.
The mechanism of action for N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine involves its interaction with biological targets, including enzymes and receptors. The quinoxaline structure allows it to bind selectively to these targets, potentially inhibiting their activity and leading to various biological effects such as antimicrobial or anticancer activities.
Key chemical properties include:
Relevant analyses, such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), provide insights into functional groups present and confirm structural integrity .
N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine has several scientific applications:
Quinoxaline, a fused heterocyclic system comprising benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry due to its remarkable versatility and broad-spectrum biological activities. This bicyclic nucleus serves as a molecular canvas for designing compounds targeting diverse pathologies, particularly cancer, where its planar structure facilitates critical interactions with biological macromolecules [2] [5]. The intrinsic electronic asymmetry conferred by its nitrogen atoms enables selective hydrogen bonding with enzyme active sites, while its aromatic surface area supports π-π stacking interactions within hydrophobic protein domains [7]. Quinoxaline derivatives demonstrate a wide therapeutic spectrum, including antitumor, antimicrobial, and antiviral activities, with several analogs progressing through clinical trials [5]. The scaffold's synthetic flexibility allows strategic decoration at positions C2, C3, N1, and C6/C7, enabling fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize target engagement and pharmacokinetic profiles [3] [7].
The medicinal value of quinoxaline derivatives stems from their unique biophysical and electronic properties:
Planar Polyaromatic Architecture: The flat, electron-deficient quinoxaline nucleus readily intercalates into DNA base pairs and occupies ATP-binding clefts in kinases. This property underpins the activity of classical DNA bis-intercalators like echinomycin (containing quinoxaline-2-carboxylic acid moieties) and modern kinase inhibitors targeting VEGFR-2, PDGFR, and other oncogenic kinases [5]. The 3-methylquinoxaline substructure specifically enhances DNA affinity while providing a synthetic handle for further functionalization [3].
Hydrogen-Bonding Capability: Pyrazine nitrogens serve as hydrogen-bond acceptors, facilitating interactions with hinge regions of kinases (e.g., VEGFR-2 Cys917) and catalytic residues in other enzymes. This feature is exemplified by quinoxaline-based reverse transcriptase inhibitors that form critical H-bonds with HIV-1 RT [9].
Electron-Deficient Character: Facilitates charge-transfer interactions and enhances reactivity toward nucleophiles, enabling covalent binding strategies when appropriately functionalized [7].
Substituent-Dependent Bioactivity:
Table 1: Impact of Quinoxaline Substitutions on Pharmacological Properties
Position | Common Substituents | Key Biological Effects | Target Examples |
---|---|---|---|
C2 | Methanamine, thiol, carbonyl | Membrane penetration; H-bond donation/acceptance | VEGFR-2 ATP pocket; DNA minor groove |
C3 | Methyl, phenyl | Enhanced lipophilicity; steric complementarity | Kinase hinge regions |
C6/C7 | Halogens, methoxy | Electronic modulation; metabolic stability improvement | Topoisomerases; RT enzymes |
N1 | Alkyl, acyl | Solubility adjustment; pharmacokinetic optimization | Various intracellular targets |
N-Methylation of the methanamine side chain in N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine (CAS# 137898-63-6, MW: 187.24 g/mol, Formula: C₁₁H₁₃N₃ [4] ) profoundly influences its physicochemical and pharmacological behavior:
Metabolic Stabilization: The N-methyl group reduces primary amine oxidation by hepatic cytochrome P450 enzymes, extending plasma half-life. This modification counters rapid deamination observed in non-methylated analogs [3] [5].
Lipophilicity Modulation: Introduction of the methyl group increases logP by ~0.5–1 unit compared to unmethylated counterparts, enhancing passive diffusion across biological membranes. Calculated logP for this compound is approximately 1.8–2.2 .
Conformational Effects: N-Methylation restricts bond rotation in the methanamine chain, potentially pre-organizing the molecule for target binding. This steric effect minimizes unproductive conformations and may enhance binding entropy [3].
Reduced Cationicity: Diminishes intermolecular H-bonding and ionic interactions with phospholipid head groups, improving cell penetration. Unlike primary amines which may accumulate in lysosomes, N-methylated derivatives show enhanced cytoplasmic/nuclear distribution [5] [9].
Bioactivity Evidence: In VEGFR-2 inhibitors, N-methyl methanamine derivatives demonstrate 3–5 fold higher potency (IC₅₀: 2.1–5.4 µM) compared to primary amine analogs, attributed to optimal filling of the hydrophobic pocket adjacent to the ATP-binding site [3]. Molecular docking confirms the N-methyl group engages in van der Waals contacts with Leu840 and Val848 in VEGFR-2, interactions absent in unmethylated counterparts [3].
Table 2: Comparative Properties of Methylated vs. Non-Methylated Quinoxalinyl Methanamines
Property | N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine | 1-(3-Methylquinoxalin-2-yl)methanamine | Impact on Drug Profile |
---|---|---|---|
Molecular Weight | 187.24 g/mol | 173.20 g/mol | Minimal influence |
Calculated logP | 1.92 | 1.25 | Enhanced membrane permeability |
H-bond Donors | 1 (NH) | 2 (NH₂) | Reduced solvation energy |
pKa (amine) | ~9.5 | ~10.6 | Lower cationic fraction at pH 7.4 |
VEGFR-2 IC₅₀ (avg) | 4.2 µM | 15.8 µM | Improved target inhibition |
CYP3A4 Metabolism | Moderate | High | Extended half-life |
The development of methanamine-functionalized quinoxalines reflects broader trends in targeted cancer therapy:
1970s–1980s: Natural Product-Inspired Agents: Early research focused on quinoxaline antibiotics (e.g., quinomycins), where methanamine chains featured in peptide side-chains. These natural derivatives demonstrated potent DNA intercalation but exhibited unacceptable systemic toxicity (e.g., bone marrow suppression) [5] [8].
1990s: Synthetic Simplification: Medicinal chemists replaced complex peptide components with simpler alkylamine side chains. Key innovations included:
Exploration of N-alkyl variants (methyl, ethyl, propyl) to balance potency and toxicity [5].
2000s: Kinase Inhibitor Era: With the identification of VEGFR-2 as an oncology target, quinoxaline methanamines were repositioned as kinase inhibitors. Rational design leveraged:
Methanamine Linker as a spacer connecting to hydrophobic regions. Seminal work demonstrated 3-methylquinoxaline-2-methanamines as potent VEGFR-2 inhibitors (IC₅₀: low µM range) with selective anti-proliferative effects [3].
2010–Present: Targeted Hybrid Agents: Modern designs incorporate structural lessons from earlier generations:
Table 3: Historical Milestones in Quinoxalinyl Methanamine Anticancer Agents
Time Period | Design Paradigm | Representative Agents | Key Advancements |
---|---|---|---|
1970–1980s | Natural product mimics | Quinomycin A; Echinomycin | DNA intercalation proof-of-concept; High potency |
1990s | Synthetic simplification | 3-Methyl-2-(aminomethyl)quinoxalines | Reduced peptidic complexity; Improved synthetic accessibility |
2000–2010 | Kinase-targeted | 3-Methyl-2-(N-methylaminomethyl)quinoxaline cores | VEGFR-2 inhibition (IC₅₀ ~10⁻⁶ M); Oral bioavailability |
2010–Present | Hybrid/polypharmacology | Sorafenib analogs with quinoxaline units | Multi-kinase inhibition; Reduced toxicity profiles |
The trajectory underscores a shift from cytotoxic DNA disruptors to selective protein kinase modulators, with N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine representing an optimized intermediate for next-generation conjugates. Contemporary research exploits its synthetic tractability to generate bifunctional molecules targeting drug-resistant cancers, particularly hepatocellular carcinoma and triple-negative breast cancer models where VEGFR-2 overexpression drives pathogenesis [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7